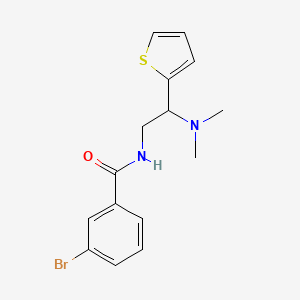

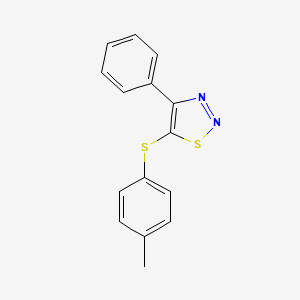

![molecular formula C14H17N3O B2749954 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea CAS No. 1110820-96-6](/img/structure/B2749954.png)

1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea” is a derivative of indole . Indole is a biogenic amine, naturally occurring in plants, animals, and microorganisms . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was obtained in high yield in the reaction between tryptamine and naproxen . The synthetic procedure for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The structural analysis of compounds related to 1-[2-(1H-indol-3-yl)ethyl]-3-(prop-2-en-1-yl)urea reveals their potential for biological activity, emphasizing the importance of molecular geometry and intermolecular interactions. For example, a study on a related compound, featuring a planar indole component, highlighted its twisted conformation and involvement in hydrogen bonding, suggesting a framework for studying biological activity (S. M. Saharin et al., 2008).

Biochemical Applications

Indole-based compounds have been synthesized and evaluated for their inhibitory potential against the urease enzyme, demonstrating significant potency. This illustrates their potential as therapeutic agents in drug design, where the structural elements of indole play a critical role in enzyme inhibition (M. Nazir et al., 2018).

Antitumor Activities

Research on derivatives of this compound has shown promise in antitumor applications. A particular compound was synthesized and characterized, with its antitumor activity evaluated via MTT assay, demonstrating the utility of such molecules in cancer research (Ch Hu et al., 2018).

Chiral Separations in Analytical Chemistry

Urea derivatives have been utilized as stationary phases in high-performance liquid chromatography for enantiomer separations. This application underlines the versatility of urea derivatives in analytical chemistry, offering a method to resolve racemic mixtures based on the structure of the amino acid moiety (N. Ǒi et al., 1995).

Mechanistic Insights in Chemical Reactions

Studies on urea and its derivatives have provided insights into their reactivity and interaction mechanisms in various chemical contexts. For instance, the understanding of amide formation mechanisms in aqueous media using carbodiimide has implications for bioconjugation and the synthesis of biologically relevant molecules (N. Nakajima et al., 1995).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities . They are found in many natural products like indole alkaloids, and they are involved in various physiological processes .

Mode of Action

Indole derivatives are known to interact with multiple receptors, contributing to their diverse biological activities . The specific interactions of this compound with its targets would depend on the structure and properties of the compound and the target.

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected would depend on the compound’s targets and mode of action.

Result of Action

Given the diverse biological activities of indole derivatives, this compound could potentially have a wide range of molecular and cellular effects .

Propiedades

IUPAC Name |

1-[2-(1H-indol-3-yl)ethyl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-2-8-15-14(18)16-9-7-11-10-17-13-6-4-3-5-12(11)13/h2-6,10,17H,1,7-9H2,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUYDMPXRZRBKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NCCC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Dimethylamino)phenoxy]acetohydrazide](/img/structure/B2749872.png)

![(1R,2R)-2-[(5-Methylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2749874.png)

![1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2749875.png)

![N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide](/img/structure/B2749876.png)

![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2749878.png)

![1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2749880.png)

![4-[(4-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2749885.png)

![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2749893.png)

![(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2749894.png)